
7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of methoxy and nitro groups attached to a benzopyran core, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 7-methoxy-2H-chromen-2-one in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow synthesis allows for better control over reaction conditions, leading to higher purity and reduced reaction times .
化学反応の分析
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyrans with various functional groups.
科学的研究の応用
7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy groups can influence the compound’s binding affinity to specific receptors or enzymes, modulating its activity .
類似化合物との比較
Similar Compounds
7,4’-Dimethylkaempferol: A dimethoxyflavone with similar structural features but different biological activities.
Polymethoxyflavonoids: Compounds with multiple methoxy groups that exhibit strong antiproliferative activity against cancer cells.
Uniqueness
7-Methoxy-2-(4-methoxyphenyl)-3-nitro-2H-1-benzopyran is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological properties. This combination of functional groups is less common in naturally occurring flavonoids, making this compound particularly interesting for synthetic and medicinal chemistry .
特性
CAS番号 |
93175-94-1 |
|---|---|
分子式 |
C17H15NO5 |
分子量 |
313.30 g/mol |
IUPAC名 |
7-methoxy-2-(4-methoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H15NO5/c1-21-13-6-3-11(4-7-13)17-15(18(19)20)9-12-5-8-14(22-2)10-16(12)23-17/h3-10,17H,1-2H3 |
InChIキー |
MTMMEJKBPLTFBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C(=CC3=C(O2)C=C(C=C3)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


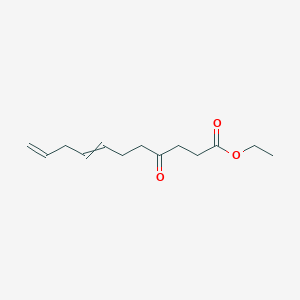
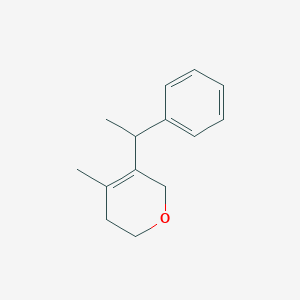
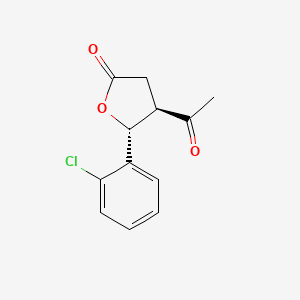
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)

![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)


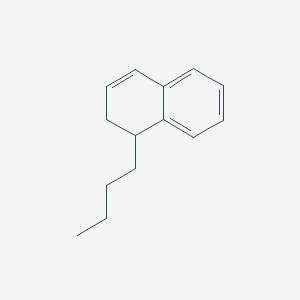
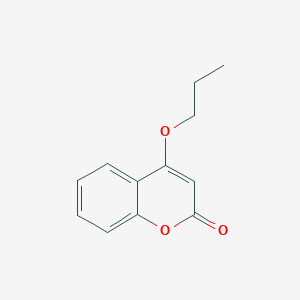
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
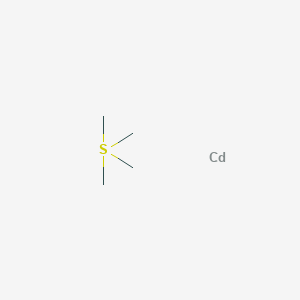
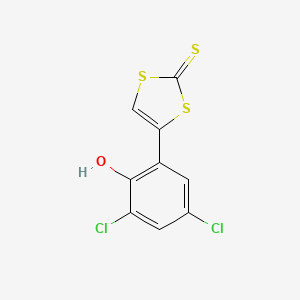
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
